4-[2-(3,5-dimethylphenoxy)ethyl]morpholine
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Overview
Description
4-[2-(3,5-dimethylphenoxy)ethyl]morpholine is an organic compound that features a morpholine ring substituted with a 3,5-dimethylphenoxyethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[2-(3,5-dimethylphenoxy)ethyl]morpholine typically involves the reaction of 3,5-dimethylphenol with an appropriate ethylating agent to form 3,5-dimethylphenoxyethyl bromide. This intermediate is then reacted with morpholine under basic conditions to yield the desired product. The reaction conditions often include the use of a solvent such as dichloromethane or ethanol and a base like potassium carbonate to facilitate the nucleophilic substitution reaction.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, potentially involving continuous flow reactors and automated systems to ensure consistent production quality.
Chemical Reactions Analysis
Types of Reactions
4-[2-(3,5-dimethylphenoxy)ethyl]morpholine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: The phenoxy group can participate in electrophilic aromatic substitution reactions, while the morpholine ring can undergo nucleophilic substitution.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like halogens (chlorine, bromine) and nitrating agents (nitric acid) are used for electrophilic aromatic substitution.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols or amines.
Substitution: Formation of halogenated or nitrated derivatives.
Scientific Research Applications
4-[2-(3,5-dimethylphenoxy)ethyl]morpholine has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and antifungal properties.
Medicine: Explored for its potential use in drug development, particularly in the design of compounds with therapeutic effects.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 4-[2-(3,5-dimethylphenoxy)ethyl]morpholine involves its interaction with molecular targets such as enzymes or receptors. The phenoxyethyl group may enhance the compound’s ability to bind to specific sites, while the morpholine ring can modulate its overall activity. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
- 4-[2-(2-bromo-3,5-dimethylphenoxy)ethyl]morpholine
- 4-[2-[2-(3,5-dimethylphenoxy)ethoxy]ethyl]morpholine
Uniqueness
4-[2-(3,5-dimethylphenoxy)ethyl]morpholine is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of the 3,5-dimethylphenoxy group provides steric and electronic effects that differentiate it from other morpholine derivatives.
Properties
IUPAC Name |
4-[2-(3,5-dimethylphenoxy)ethyl]morpholine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21NO2/c1-12-9-13(2)11-14(10-12)17-8-5-15-3-6-16-7-4-15/h9-11H,3-8H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UCOHUVMMQTZDBB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)OCCN2CCOCC2)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
22.5 [ug/mL] (The mean of the results at pH 7.4) |
Source
|
Record name | SID47198344 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
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